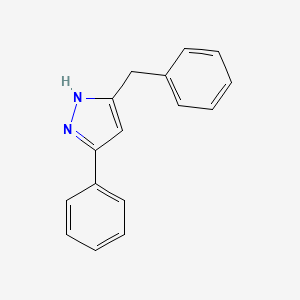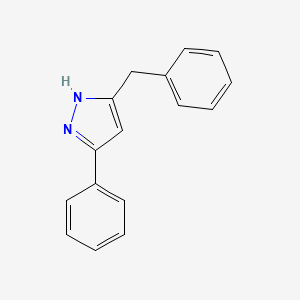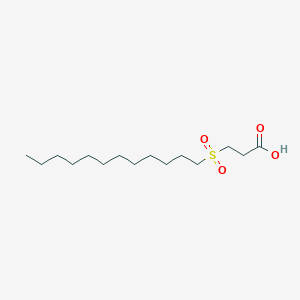
2,4,4-Trimethyl-2,3-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-2,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by hydrogenation. The reaction typically involves the use of a base catalyst such as sodium hydroxide or sodium alkoxide. The aldol condensation produces an intermediate, which is then hydrogenated to yield the final diol product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to enhance efficiency and yield. The use of alkali metal hydroxide catalysts is common, and the reaction conditions are optimized to achieve high conversion rates and productivities .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism by which 2,4,4-Trimethyl-2,3-pentanediol exerts its effects depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, which play a crucial role in its solubility and reactivity. In biochemical applications, the compound can interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2,2,4-Trimethyl-1,3-pentanediol: Another diol with similar applications but different structural properties.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a plasticizer and surface stabilizer.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Commonly used in paints and coatings.
Uniqueness: 2,4,4-Trimethyl-2,3-pentanediol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Propriétés
Numéro CAS |
73174-88-6 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2,4,4-trimethylpentane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3 |
Clé InChI |
JDYWKAYETKZYIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)



![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)



![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)

